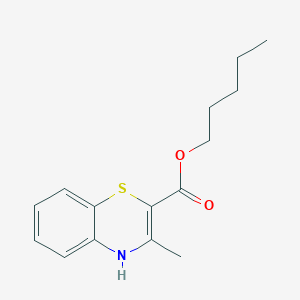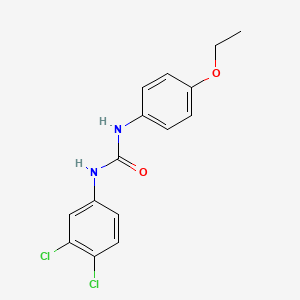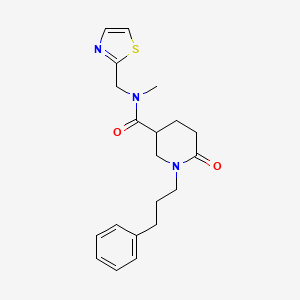![molecular formula C16H24N2O3 B5151936 ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate is not fully understood, but it has been suggested that it may act through multiple pathways. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. In addition, ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of pain, and the inhibition of cancer cell growth. In animal studies, ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to reduce the levels of inflammatory cytokines in the blood and to decrease the severity of pain. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis and its potential therapeutic applications. However, there are also some limitations to using ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate in lab experiments. For example, the mechanism of action of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate is not fully understood, which may make it difficult to interpret the results of experiments. In addition, the potential side effects of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate are not well characterized, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate. One area of research could focus on further elucidating the mechanism of action of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate, which could provide insight into its potential therapeutic applications. Another area of research could focus on optimizing the synthesis of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate to improve its yield and purity. In addition, future studies could investigate the potential side effects of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate and its long-term safety profile. Finally, future research could explore the potential of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate as a therapeutic agent for other diseases and conditions, such as autoimmune disorders or neurodegenerative diseases.
Méthodes De Synthèse
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with ethyl 4-piperidinecarboxylate in the presence of a catalyst, such as triethylamine. Another method involves the reaction of 1-(4-methoxybenzyl)piperidine with ethyl chloroformate in the presence of a base, such as triethylamine. The yield and purity of ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antitumor effects. In vitro studies have shown that ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate can inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has also been shown to have analgesic effects in animal models of pain. In addition, ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent.
Propriétés
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-16(19)18-10-8-14(9-11-18)17-12-13-4-6-15(20-2)7-5-13/h4-7,14,17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJZRYHXPKRQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)





![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)

![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)